molecular formula C18H18ClNO3S B2429593 1-(4-Chlorophenyl)-3-(dimethylamino)-2-[(4-methylphenyl)sulfonyl]-2-propen-1-one CAS No. 338417-78-0

1-(4-Chlorophenyl)-3-(dimethylamino)-2-[(4-methylphenyl)sulfonyl]-2-propen-1-one

Cat. No. B2429593
M. Wt: 363.86
InChI Key: SDQHRTHKAGPFIL-ATVHPVEESA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR, IR spectroscopy, and mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. This could include its reactivity, the conditions needed for reactions, and the products formed.



Physical And Chemical Properties Analysis

This involves detailing properties like melting point, boiling point, solubility, density, molar mass, and specific rotation. Chemical properties could include acidity or basicity, reactivity, and types of reactions the compound can undergo.


Scientific Research Applications

Pharmaceutical Research and Development

The compound has been recognized as a nonpeptidic agonist of the urotensin-II receptor, offering potential as a pharmacological research tool and a potential drug lead. The specific activity of the UII receptor in the racemic mixture was found primarily in one of the enantiopure forms of the compound. This discovery signifies its importance in the development of selective nonpeptidic drug-like UII receptor agonists (Croston et al., 2002).

Chemical Synthesis and Structure Elucidation

The compound has been synthesized using a solvent-free method. Structural characteristics, such as the dihedral angles between the chlorophenyl ring, the central propenone unit, and the dimethylamino group, have been detailed through crystallography, indicating its utility in the field of structural chemistry and material sciences (Lei & Bai, 2009).

Spectral Properties and Material Sciences

The spectral properties of various substituted 1,3-diphenyl-2-propen-1-ones, including the compound , have been extensively studied. The UV, IR, 1H NMR, and 13C NMR spectral data of these compounds have been examined, potentially contributing to advancements in material sciences and spectroscopy (Ahmed et al., 2007).

Safety And Hazards

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Future Directions

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I hope this general guide is helpful! If you have more specific questions or if there’s a different compound you’re interested in, feel free to ask!


properties

IUPAC Name

(Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-(4-methylphenyl)sulfonylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO3S/c1-13-4-10-16(11-5-13)24(22,23)17(12-20(2)3)18(21)14-6-8-15(19)9-7-14/h4-12H,1-3H3/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQHRTHKAGPFIL-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CN(C)C)C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C(=C\N(C)C)/C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-3-(dimethylamino)-2-[(4-methylphenyl)sulfonyl]-2-propen-1-one

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